molecular formula C15H9FN2O3S B14102434 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid

4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid

Cat. No.: B14102434
M. Wt: 316.3 g/mol
InChI Key: KZECOOQQDDXYAN-UHFFFAOYSA-N
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Description

4-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of 6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline with benzoic acid derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and sulfanylidene group enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid is unique due to the combination of the quinazolinone core, fluorine atom, and benzoic acid moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H9FN2O3S

Molecular Weight

316.3 g/mol

IUPAC Name

4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid

InChI

InChI=1S/C15H9FN2O3S/c16-9-3-6-12-11(7-9)13(19)18(15(22)17-12)10-4-1-8(2-5-10)14(20)21/h1-7H,(H,17,22)(H,20,21)

InChI Key

KZECOOQQDDXYAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C=CC(=C3)F)NC2=S

Origin of Product

United States

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